5-Bromo-2,4-dichlorobenzyl alcohol

Vue d'ensemble

Description

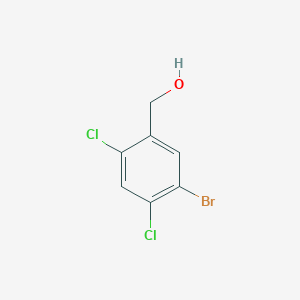

5-Bromo-2,4-dichlorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrCl2O and its molecular weight is 255.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Bromo-2,4-dichlorobenzyl alcohol is a mild antiseptic . It primarily targets bacteria and viruses associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter (OTC) products .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Result of Action

The primary result of the action of this compound is the reduction of throat soreness and relief from difficulty in swallowing . It provides symptomatic relief of acute sore throat and postoperative sore throat .

Analyse Biochimique

Biochemical Properties

5-Bromo-2,4-dichlorobenzyl alcohol plays a significant role in biochemical reactions, particularly in its interaction with proteins and enzymes. It is known to denature external proteins and rearrange their tertiary structures, which contributes to its antiseptic properties . This compound interacts with sodium channels, reducing their activity and thereby exerting a local anesthetic effect . Additionally, it has been observed to have virucidal activity against viruses associated with the common cold .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with sodium channels affects cellular metabolism and can lead to reduced cellular activity . In vitro studies have shown that it can reduce viral load, providing relief from symptoms such as throat soreness and difficulty in swallowing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to sodium channels, reducing their activity and leading to a local anesthetic effect . The compound also denatures external proteins, causing a rearrangement of their tertiary structures . This denaturation is believed to be a key factor in its antiseptic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is released almost immediately from its formulation and reaches peak concentration in saliva within 3-4 minutes . Its concentration in saliva decreases to about 50% of the administered dose after 120 minutes . Long-term studies have shown that it remains stable and effective over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it provides effective antiseptic and anesthetic effects without significant adverse effects . At higher doses, there may be a presence of central nervous system stimulation followed by depression, as well as cardiovascular effects . These findings highlight the importance of dosage regulation to avoid toxic or adverse effects.

Metabolic Pathways

This compound is metabolized in the liver to form hippuric acid . This metabolic pathway involves the interaction with liver enzymes, which facilitate the conversion of the compound into its metabolites. The effects on metabolic flux and metabolite levels are significant, as the compound’s metabolism can influence its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is rapidly absorbed and distributed in the oral cavity, reaching peak concentration in saliva within minutes . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .

Subcellular Localization

This compound is primarily localized in the extracellular space, where it exerts its antiseptic effects. The compound’s activity is influenced by its localization, as it targets external proteins and sodium channels on the cell membrane . There are no specific targeting signals or post-translational modifications that direct it to specific compartments or organelles, as its primary mode of action is extracellular .

Activité Biologique

5-Bromo-2,4-dichlorobenzyl alcohol (BDCBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C₇H₆BrCl₂O. The presence of bromine and chlorine atoms contributes to its unique biological properties.

Antimicrobial Activity

BDCBA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound acts by disrupting microbial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Efficacy of BDCBA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

BDCBA has shown promising antiviral activity, particularly in combination with other agents. Studies indicate that it can reduce viral loads associated with respiratory viruses, providing symptomatic relief in throat infections when used in lozenges alongside amylmetacresol.

Mechanism of Action:

- Antiviral Mechanism: BDCBA's mechanism involves virucidal activity that reduces viral replication by affecting viral envelope integrity.

- Local Anesthetic Effect: Its local anesthetic properties may provide immediate relief from throat pain by blocking sodium channels, thus reducing pain signaling .

Clinical Trials

A clinical trial evaluated the efficacy of BDCBA in lozenge form for treating acute sore throat. Results indicated a significant reduction in throat soreness within five minutes of administration, with effects lasting up to two hours. The steady-state relief was achieved approximately 45 minutes post-administration .

Comparative Studies

In comparative studies with conventional antibiotics, BDCBA demonstrated lower MIC values against certain resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Toxicology and Safety Profile

Toxicological assessments reveal that BDCBA has a relatively safe profile at therapeutic doses. The reported LD50 in rats is approximately 2.7 g/kg when administered orally, indicating a moderate safety margin. However, chronic use may disrupt normal microbial flora in the throat .

Table 2: Toxicity Data for BDCBA

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 2.7 g/kg |

| Renal elimination (dermal) | 90% |

| CNS effects on overdose | Transitory stimulation followed by depression |

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2,4-dichlorobenzyl alcohol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to participate in various chemical reactions that lead to the formation of bioactive molecules.

Case Study: Antifungal Agents

Recent studies have highlighted the compound's role in developing novel antifungal agents. For instance, researchers synthesized derivatives of this compound through esterification with different acids. One of the synthesized compounds exhibited remarkable antifungal activity against several strains of fungi, showcasing the potential of this compound as a lead in antifungal drug development .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex organic molecules. Its bromine and chlorine substituents make it an ideal candidate for nucleophilic substitution reactions.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles to create new compounds.

- Formation of Esters : The hydroxyl group can react with carboxylic acids to form esters, which are valuable in various applications including fragrances and pharmaceuticals.

Environmental Considerations

While this compound has beneficial applications, it is also essential to consider its environmental impact. The compound has been classified under hazardous substances due to its potential skin and eye irritation effects . Therefore, proper handling and disposal methods must be adhered to in laboratory and industrial settings.

Comparison Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Antifungal agents |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of esters |

| Environmental Science | Hazard classification due to irritation potential | Safety protocols for handling |

Propriétés

IUPAC Name |

(5-bromo-2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAULHVSUAYVKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283746 | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805023-63-5 | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.